3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-
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Overview
Description
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is an alkyl derivative of thiophenecarboxaldehyde, characterized by the presence of an ethyl group at the 5-position and a formyl group at the 2-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- can be achieved through various synthetic routes. One common method involves the alkylation of thiophene with ethyl bromide in the presence of a strong base, followed by formylation using a Vilsmeier-Haack reaction. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: 3-Thiophenecarboxylic acid.
Reduction: 3-Thiophenemethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological studies, this compound is used to investigate the interactions between organoselenium and sulfur compounds. It helps in understanding the biochemical pathways involving sulfur-containing heterocycles .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its derivatives have shown promise in preclinical studies for various medical conditions .
Industry: In the industrial sector, 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various adducts. The sulfur atom in the thiophene ring can participate in coordination chemistry, forming complexes with metal ions. These interactions are crucial for the compound’s biological and chemical activities .
Comparison with Similar Compounds
- 2-Thiophenecarboxaldehyde
- 5-Methyl-2-thiophenecarboxaldehyde
- 4-Methylthiophene-2-carboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
Comparison: Compared to its analogs, 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro- exhibits unique reactivity due to the presence of the ethyl group at the 5-position. This substitution enhances its stability and alters its electronic properties, making it a valuable intermediate in organic synthesis. Its distinct chemical behavior allows for the formation of specific derivatives that are not easily accessible from other thiophene carboxaldehydes .
Properties
CAS No. |
61049-62-5 |
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Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
5-ethyl-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-2-7-3-6(4-8)5-9-7/h3-4,7H,2,5H2,1H3 |
InChI Key |
RJNSFNAUSKDAMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(CS1)C=O |
Origin of Product |
United States |
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